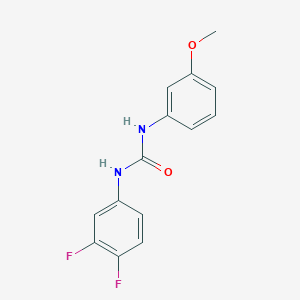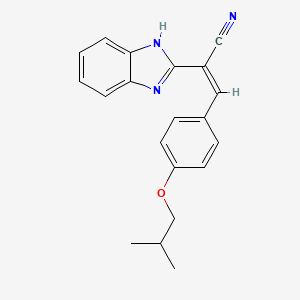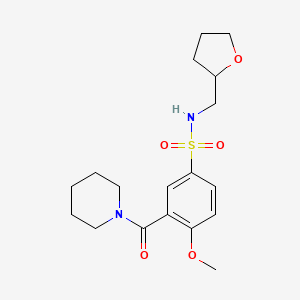
N-(2-fluorophenyl)-4-(2-propyn-1-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-4-(2-propyn-1-yloxy)benzamide, also known as GSK2606414, is a selective inhibitor of protein synthesis initiation factor 4A (eIF4A) and is currently being investigated for its potential use in cancer treatment.
Mecanismo De Acción
N-(2-fluorophenyl)-4-(2-propyn-1-yloxy)benzamide binds to eIF4A and inhibits its ATPase and RNA helicase activities, which are required for the initiation of protein synthesis. This leads to a decrease in the translation of oncogenic mRNAs and ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-(2-fluorophenyl)-4-(2-propyn-1-yloxy)benzamide has also been shown to have anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and chemokines and reduces the recruitment of immune cells to sites of inflammation. N-(2-fluorophenyl)-4-(2-propyn-1-yloxy)benzamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-fluorophenyl)-4-(2-propyn-1-yloxy)benzamide is its selectivity for eIF4A, which reduces the potential for off-target effects. However, its potency may vary depending on the cancer cell line being studied, and its efficacy may be influenced by the expression levels of eIF4A and other proteins involved in protein synthesis.
List of
Direcciones Futuras
1. Investigate the potential use of N-(2-fluorophenyl)-4-(2-propyn-1-yloxy)benzamide in combination with other anticancer agents to enhance its efficacy.
2. Explore the use of N-(2-fluorophenyl)-4-(2-propyn-1-yloxy)benzamide in the treatment of other diseases, such as neurodegenerative disorders.
3. Investigate the potential use of N-(2-fluorophenyl)-4-(2-propyn-1-yloxy)benzamide as a tool for studying the role of eIF4A in cancer and other diseases.
4. Develop more potent and selective eIF4A inhibitors based on the structure of N-(2-fluorophenyl)-4-(2-propyn-1-yloxy)benzamide.
5. Investigate the potential use of N-(2-fluorophenyl)-4-(2-propyn-1-yloxy)benzamide in personalized medicine based on the expression levels of eIF4A and other proteins involved in protein synthesis in individual patients.
Conclusion:
N-(2-fluorophenyl)-4-(2-propyn-1-yloxy)benzamide is a promising anticancer agent that selectively inhibits eIF4A, a protein involved in the initiation of protein synthesis. It has also been shown to have anti-inflammatory and neuroprotective properties. While further research is needed to fully understand its potential as a therapeutic agent, N-(2-fluorophenyl)-4-(2-propyn-1-yloxy)benzamide represents a promising avenue for the development of new cancer treatments.
Métodos De Síntesis
The synthesis of N-(2-fluorophenyl)-4-(2-propyn-1-yloxy)benzamide involves several steps, starting with the reaction of 2-fluoroaniline with 4-bromo-2-propyn-1-ol in the presence of potassium carbonate and copper(I) iodide. The resulting intermediate is then reacted with 4-(tert-butoxycarbonylamino)benzoic acid in the presence of diisopropylethylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to yield the final product, N-(2-fluorophenyl)-4-(2-propyn-1-yloxy)benzamide.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-4-(2-propyn-1-yloxy)benzamide has been shown to have potential as an anticancer agent due to its ability to inhibit eIF4A, a protein involved in the initiation of protein synthesis. eIF4A is overexpressed in many types of cancer and is essential for the survival and growth of cancer cells. Inhibition of eIF4A by N-(2-fluorophenyl)-4-(2-propyn-1-yloxy)benzamide leads to decreased protein synthesis and cell death in cancer cells.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-4-prop-2-ynoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO2/c1-2-11-20-13-9-7-12(8-10-13)16(19)18-15-6-4-3-5-14(15)17/h1,3-10H,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUUDMGVTZTDIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-prop-2-ynoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B5299790.png)
![5-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5299807.png)
![2-[2-methoxy-4-({[2-(4-methoxyphenyl)ethyl]amino}methyl)phenoxy]acetamide hydrochloride](/img/structure/B5299814.png)

![6-hydroxy-5-nitro-2-{2-[3-(trifluoromethyl)phenyl]vinyl}-4(3H)-pyrimidinone](/img/structure/B5299833.png)

![2-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5299842.png)
![5-{1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-1-isopropylindoline](/img/structure/B5299848.png)



![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5299878.png)
![6-fluoro-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-quinolinone](/img/structure/B5299883.png)
![(3R*,4R*)-4-(4-morpholinyl)-1-thieno[3,2-d]pyrimidin-4-yl-3-piperidinol](/img/structure/B5299889.png)